molecular formula C₃₁H₃₇NO₃S B1160605 Abiraterone Tosylate

Abiraterone Tosylate

Cat. No.: B1160605
M. Wt: 503.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abiraterone tosylate (C₃₁H₃₇NO₃S, molecular weight: 503.7 g/mol) is a tosylate salt form of abiraterone, a steroidal CYP17A1 inhibitor used primarily in oncology . While abiraterone acetate (a prodrug of abiraterone) is well-established for treating metastatic castration-resistant prostate cancer (mCRPC), this compound is less characterized in standalone applications. It is notably used in combination therapies, such as AKEEGA™, where it is paired with niraparib tosylate (a PARP inhibitor) for BRCA-mutated mCRPC . The tosylate moiety enhances solubility and stability, critical for formulation and bioavailability .

Properties

Molecular Formula

C₃₁H₃₇NO₃S

Molecular Weight

503.7

Origin of Product

United States

Comparison with Similar Compounds

Abiraterone Acetate vs. Abiraterone Tosylate

Parameter Abiraterone Acetate This compound
Molecular Formula C₂₆H₃₃NO₂ C₃₁H₃₇NO₃S
Molecular Weight 391.55 g/mol 503.7 g/mol
Mechanism Prodrug hydrolyzed to abiraterone (CYP17A1 inhibition) Likely similar CYP17A1 inhibition, but combined with PARP inhibition in AKEEGA™
IC₅₀ (CYP17A1) 17–18 nM (prodrug; active metabolite: 2.9–4 nM) Data not available; presumed comparable
Pharmacokinetics Hydrolyzed by esterases; 88% excreted in feces Limited data; tosylate may improve solubility
Clinical Use First-line mCRPC therapy Investigational in combination therapies

Key Differences :

  • Abiraterone acetate is a well-characterized prodrug, while this compound is primarily used in combination regimens.

Comparison with Other CYP17A1 Inhibitors

Ketoconazole
  • Mechanism: Non-selective CYP17A1 inhibitor with additional antifungal activity.
  • IC₅₀ : ~100–1,000 nM (lower potency vs. abiraterone) .
  • Limitations : Short half-life, adrenal insufficiency, off-target CYP inhibition .
  • Advantage of Abiraterone : 10–100x higher potency and specificity for CYP17A1 .
Orteronel (TAK-700)
  • Mechanism: Non-steroidal CYP17A1 inhibitor.
  • IC₅₀ : 15 nM (CYP17 lyase) vs. abiraterone’s 2.9 nM .

Comparison with PARP Inhibitors (Niraparib Tosylate)

Parameter This compound (in AKEEGA™) Niraparib Tosylate
Target CYP17A1 + PARP (combination effect) PARP-1/2 inhibition
IC₅₀ Not applicable (combination therapy) 3.8 nM (PARP-1)
Clinical Utility Targets BRCA-mutated mCRPC via synthetic lethality Used in ovarian/breast cancers; synergistic with abiraterone in mCRPC

Comparison with Tosylate-Containing Anticancer Agents

Compound Target IC₅₀/EC₅₀ Clinical Application
Sorafenib Tosylate Multikinase inhibitor (RAF, VEGFR) 0.848 ± 0.217 µM (nanoparticle) Hepatocellular carcinoma
Niraparib Tosylate PARP-1/2 3.8 nM (PARP-1) Ovarian cancer, mCRPC
This compound CYP17A1 + PARP (combination) N/A Investigational (mCRPC)

Q & A

Q. How does Abiraterone Tosylate inhibit CYP17A1, and what experimental methodologies validate its mechanism of action?

this compound irreversibly inhibits CYP17A1, a key enzyme in androgen biosynthesis, by binding to its heme cofactor and disrupting the 17α-hydroxylase and 17,20-lyase activities . Researchers typically validate this mechanism using in vitro enzyme inhibition assays (e.g., radiolabeled substrate conversion assays) and in vivo models (e.g., castration-resistant prostate cancer xenografts). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to quantify drug metabolites and confirm target engagement .

Q. What analytical methods are recommended for quantifying this compound and its metabolites in biological samples?

LC-MS/MS is the gold standard for simultaneous quantification of this compound and its metabolites (e.g., abiraterone sulfate) in plasma. Key parameters include:

  • Chromatographic separation : C18 columns with gradient elution (methanol/ammonium formate buffer).
  • Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 350.2 → 156.1 for abiraterone).
  • Validation : Adherence to FDA guidelines for precision (CV <15%), accuracy (85–115%), and sensitivity (LLOQ ≤1 ng/mL) .

Q. How should researchers design pharmacokinetic (PK) studies for this compound in preclinical models?

PK studies require:

  • Dosing regimens : Oral administration at 50–100 mg/kg/day in rodent models, adjusted for bioavailability (~50% in humans).
  • Sampling : Serial blood collection at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Data analysis : Non-compartmental methods to calculate AUC, C~max~, and t~1/2~. Tissue distribution studies (e.g., prostate-specific uptake) should use radiolabeled compounds or LC-MS/MS .

Advanced Research Questions

Q. What strategies resolve contradictions in clinical trial data when combining this compound with PARP inhibitors like Olaparib?

The PROpel trial (NCT03732820) reported a median radiographic progression-free survival (rPFS) of 24.8 months for Olaparib/Abiraterone vs. 16.6 months for placebo/Abiraterone (HR 0.66) . However, subgroup analyses revealed heterogeneity in BRCA-mutant vs. wild-type populations. To address contradictions:

  • Statistical adjustments : Stratify by homologous recombination repair (HRR) status.
  • Biomarker validation : Use FoundationOne CDx to confirm BRCA mutations.
  • In vitro synergy assays: Test drug combinations in BRCA-deficient cell lines .

Q. How can researchers optimize experimental models to study resistance mechanisms to this compound?

Resistance often involves upregulation of glucocorticoid receptors (GR) or alternative androgen synthesis pathways. Recommended approaches:

  • Transcriptomic profiling : RNA-seq of resistant cell lines (e.g., LNCaP-AR) to identify GR-driven pathways.
  • CRISPR screens : Knockout candidate genes (e.g., AKR1C3) to validate their role in resistance.
  • Patient-derived organoids (PDOs) : Recapitulate tumor microenvironment interactions and test salvage therapies (e.g., enzalutamide) .

Q. What methodological considerations are critical for evaluating this compound’s off-target effects in non-prostate cancers?

While primarily used in prostate cancer, off-target effects in adrenal or hepatic tissues require:

  • Toxicity screens : High-throughput screening (HTS) in >100 cell lines (e.g., NCI-60 panel).
  • CYP profiling : Assess inhibition of CYP3A4/2D6 using fluorogenic substrates.
  • Adrenal function tests : Measure cortisol and ACTH levels in long-term in vivo studies .

Data Interpretation and Validation

Q. How should conflicting survival data from phase III trials (e.g., TAX 327 vs. PROpel) be reconciled?

The TAX 327 trial showed a median survival of 18.9 months for docetaxel/Abiraterone vs. 16.5 months for mitoxantrone/Abiraterone (HR 0.76) , while PROpel reported 42.1 months for Olaparib/Abiraterone . Key reconciliation steps:

  • Trial design differences : PROpel included biomarker-selected populations, whereas TAX 327 was unselected.
  • Crossover effects : Adjust for post-progression therapies (e.g., PARP inhibitors) using rank-preserving structural failure time models.
  • Meta-analysis : Pool individual patient data (IPD) to assess treatment-by-subgroup interactions .

Q. What in silico tools predict this compound’s drug-drug interaction (DDI) potential?

Use PBPK modeling (e.g., Simcyp®) with parameters:

  • Physicochemical properties : LogP 5.12, solubility 1.65–1.77 mg/mL (pH 1.2–6.8).
  • Enzyme kinetics : CYP3A4 K~i~ = 2.1 µM (competitive inhibition).
  • Clinical validation : Compare simulated vs. observed DDI with CYP3A4 inducers (e.g., rifampin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.